

ONL1204 Technical Support Center: Enhancing Efficacy in Chronic Retinal Disease Models

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Compound of Interest

Compound Name: FHT-1204

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONL1204 (xelafaslatide) in chronic retinal disease models.

Frequently Asked Questions (FAQs)

Q1: What is ONL1204 and what is its mechanism of action?

A1: ONL1204, also known as xelafaslatide, is an investigational first-in-class small peptide inhibitor of the Fas receptor.^{[1][2][3]} The Fas receptor is a member of the tumor necrosis factor (TNF) receptor superfamily and plays a crucial role in regulating apoptosis (programmed cell death) and inflammation.^{[4][5]} By inhibiting the Fas receptor, ONL1204 is designed to prevent the death of key retinal cells, including photoreceptors and retinal ganglion cells, and to reduce inflammation, which are key pathological processes in a range of retinal diseases.^{[1][3][6][7]}

Q2: In which chronic retinal disease models has ONL1204 shown efficacy?

A2: ONL1204 has demonstrated protective effects in several preclinical models of chronic retinal diseases, including:

- Geographic Atrophy (GA) associated with dry Age-Related Macular Degeneration (AMD): In a chronic mouse model that mimics key features of dry AMD, ONL1204 preserved retinal pigment epithelium (RPE) morphology, reduced caspase-8 activity, and decreased inflammation.^{[6][8]}

- Inherited Retinal Degenerations (IRD): In rd10 and P23H mouse models of IRD, ONL1204 reduced photoreceptor cell death, decreased caspase-8 activity, preserved photoreceptor cell counts, and improved visual function.[9][10][11]
- Glaucoma: In a mouse model of glaucoma, ONL1204 reduced retinal ganglion cell death and axon loss and abrogated microglia activation.[10]
- Sodium Iodate-Induced RPE Atrophy: In a rabbit model, ONL1204 provided significant protection to the RPE against sodium iodate-induced atrophy.[6][8]

Q3: What is the pharmacokinetic profile of ONL1204?

A3: ONL1204 exhibits a prolonged residence in ocular tissues. In rabbit and minipig models, it demonstrated a vitreous humor half-life of over 100 days following a single intravitreal injection. [6][8] This long half-life supports the potential for extended dosing intervals of every 3 to 6 months in a clinical setting.[6]

Troubleshooting Guide

Issue 1: Suboptimal efficacy or high variability in the sodium iodate-induced RPE atrophy model.

- Question: We are observing inconsistent RPE protection with ONL1204 in our rabbit sodium iodate model. What factors could be contributing to this variability?
- Answer:
 - Timing of ONL1204 Administration: The timing of ONL1204 injection relative to the sodium iodate challenge is critical. While ONL1204 has shown protection when administered prior to the challenge, its efficacy might be reduced in more advanced disease stages.[6] Consider administering ONL1204 prophylactically or in the early stages of pathology.
 - Severity of Sodium Iodate Challenge: The dose of sodium iodate can significantly impact the degree of RPE damage. A very aggressive challenge may overwhelm the protective capacity of ONL1204.[6] It is advisable to perform a dose-response curve for sodium iodate to establish a level of damage that allows for a therapeutic window to observe the protective effects of ONL1204.

- Drug Concentration and Distribution: Ensure accurate and consistent intravitreal injection technique to achieve the desired concentration of ONL1204 in the vitreous. Variability in injection volume or placement can affect drug distribution and efficacy.

Issue 2: Difficulty in observing a significant therapeutic effect in the chronic mouse model of dry AMD.

- Question: Our chronic dry AMD mouse model (cigarette smoke and high-fat diet) is showing only a modest response to ONL1204. How can we improve the experimental design to better assess its efficacy?
- Answer:
 - Duration of the Study: Chronic models require sufficient time for pathology to develop and for therapeutic effects to become apparent. Ensure your study is long enough to observe significant changes in RPE morphology and inflammatory markers. The published study administered ONL1204 twice over a period of time.[\[6\]](#)
 - Timing of Intervention: The timing of the first ONL1204 administration is crucial. In the reported study, treatment was initiated when mice began to show recognizable pathologic changes.[\[6\]](#) Consider initiating treatment at different stages of disease progression to identify the optimal therapeutic window.
 - Outcome Measures: Utilize a comprehensive set of outcome measures to assess efficacy. In addition to RPE morphology, include functional assessments like electroretinography (ERG) and molecular analyses such as measuring caspase-8 activity and inflammatory gene expression.[\[6\]](#)[\[8\]](#)

Quantitative Data Summary

Table 1: Pharmacokinetic Profile of ONL1204 in Minipig Vitreous Humor

Dose	Half-Life (Days)
200 µ g/eye	112.17
300 µ g/eye	117.18

Data from a study in Göttingen minipigs following a single intravitreal injection.[\[6\]](#)

Table 2: Efficacy of ONL1204 in a Phase 1b Study for Geographic Atrophy

Treatment Group	Reduction in GA Lesion Growth vs. Fellow Untreated Eye (at 6 months)	Reduction in GA Lesion Growth vs. Sham (at 6 months)
Single Injection	42%	-
Low-Dose (50 µg, 2 injections)	-	24%
High-Dose (200 µg, 2 injections)	-	50%

Data from a Phase 1b clinical trial in patients with GA secondary to AMD.[\[4\]](#)[\[12\]](#)

Experimental Protocols

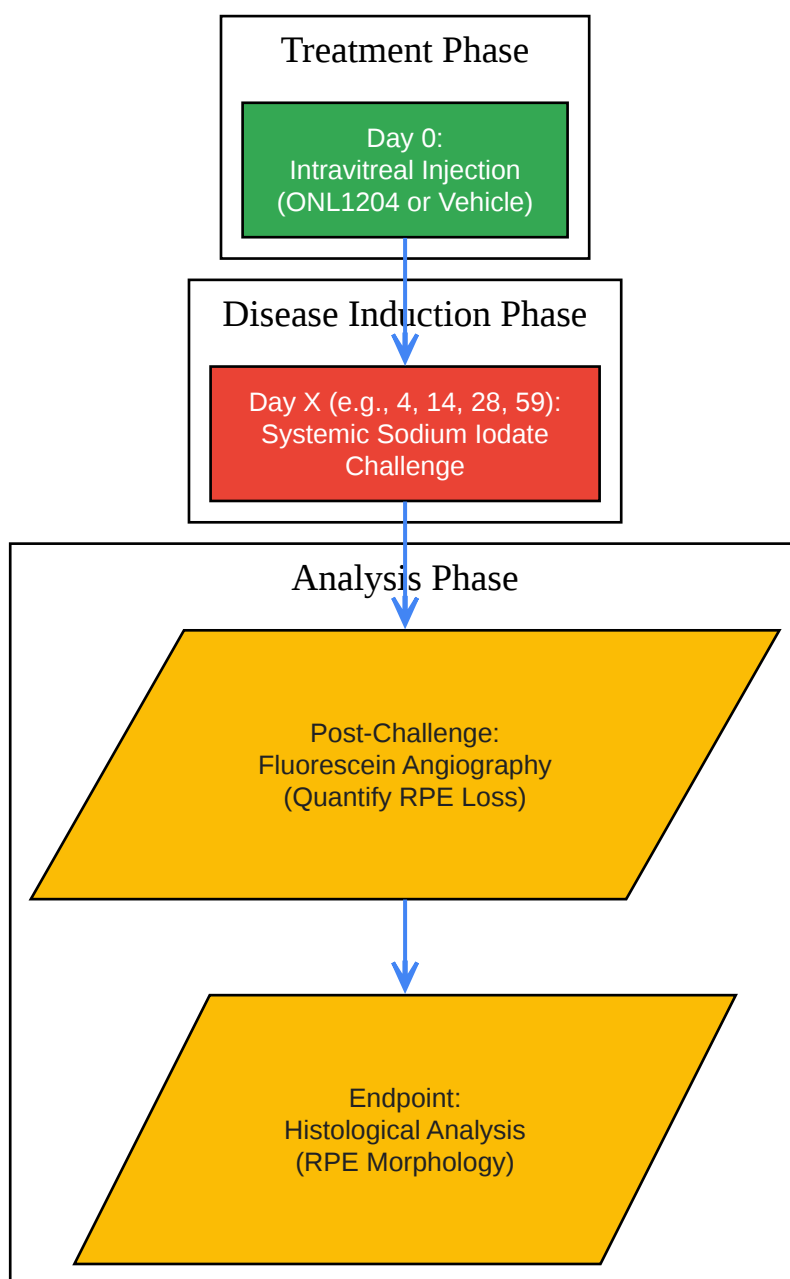
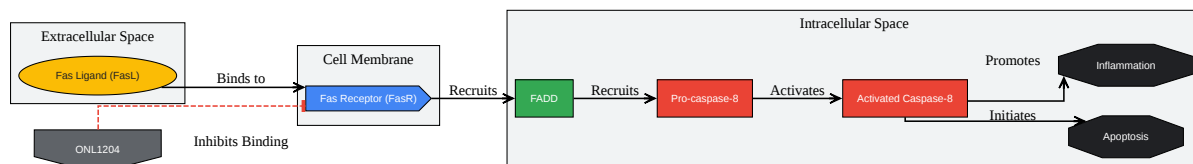
1. Rabbit Sodium Iodate-Induced RPE Atrophy Model

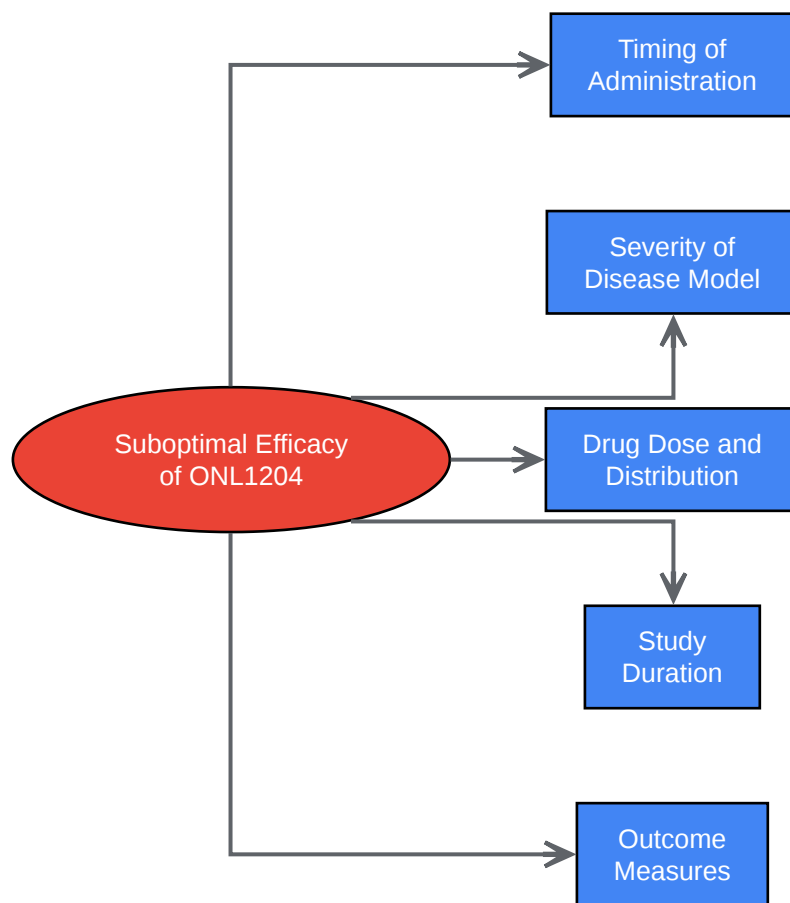
- Objective: To assess the protective effect of ONL1204 on the RPE against oxidative stress.
- Methodology:
 - Administer a single intravitreal (IVT) injection of ONL1204 (e.g., 25 µg or 100 µg) or vehicle control into the eyes of New Zealand white rabbits.[\[6\]](#)
 - At a predetermined time point after ONL1204 injection (e.g., Day 4, 14, 28, or 59), induce RPE atrophy by a single intravenous (IV) injection of sodium iodate.[\[6\]](#)
 - Monitor RPE damage and protection using fluorescein angiography (FA) to quantify the area of RPE loss.[\[6\]](#)
 - At the end of the study, enucleate the eyes for histological analysis to assess RPE morphology.

2. Chronic Mouse Model of Dry AMD

- Objective: To evaluate the long-term efficacy of ONL1204 in a model that recapitulates key features of dry AMD.
- Methodology:
 - Expose mice (e.g., C57BL/6J) to a combination of a high-fat diet and cigarette smoke to induce AMD-like pathology.[\[6\]](#)
 - Administer repeat IVT injections of ONL1204 or vehicle control at specified intervals. For example, two administrations several weeks apart.[\[6\]](#)
 - Assess efficacy through multiple endpoints:
 - RPE Morphology: Analyze retinal cross-sections or RPE flat mounts to evaluate RPE integrity and look for signs of atrophy or dysfunction.[\[6\]](#)[\[13\]](#)
 - Caspase-8 Activity: Measure the activity of this key apoptosis-initiating enzyme in retinal lysates.[\[6\]](#)[\[8\]](#)
 - Inflammation: Quantify the expression of inflammatory genes (e.g., complement factors) and assess microglia/macrophage activation in the retina.[\[6\]](#)

Visualizations





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